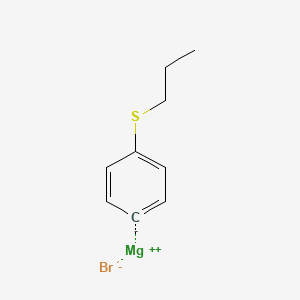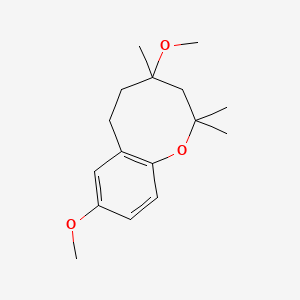
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-: is a complex organic compound belonging to the benzoxocin family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxocin ring, and multiple methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- typically involves the cyclization of resorcinols with cyclic allylic alcohols. One common method employs boron trifluoride etherate as a catalyst to facilitate the cyclization process . The reaction conditions generally include:
Catalyst: Boron trifluoride etherate
Solvent: Anhydrous ether
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated benzoxocin derivatives
科学的研究の応用
Chemistry: In chemistry, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural analogs have been investigated for their biological activity.
Medicine: Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential anticancer activity, making it a candidate for further drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and methyl groups enhances its binding affinity and specificity. Pathways involved include:
Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
Receptor modulation: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling.
類似化合物との比較
- 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
- 2 (4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- 2,2-Dimethoxy-2-phenylacetophenone
Comparison: Compared to similar compounds, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- stands out due to its unique combination of methoxy and methyl groups. These functional groups enhance its chemical reactivity and potential applications. Additionally, its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C16H24O3 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
4,8-dimethoxy-2,2,4-trimethyl-5,6-dihydro-3H-1-benzoxocine |
InChI |
InChI=1S/C16H24O3/c1-15(2)11-16(3,18-5)9-8-12-10-13(17-4)6-7-14(12)19-15/h6-7,10H,8-9,11H2,1-5H3 |
InChIキー |
AMJPIEOPNLIXNI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCC2=C(O1)C=CC(=C2)OC)(C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


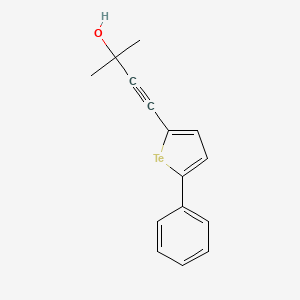
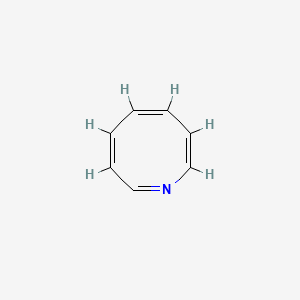


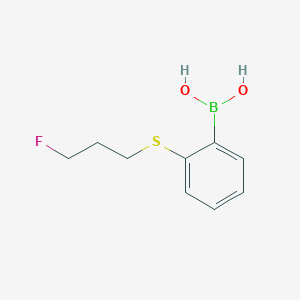
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
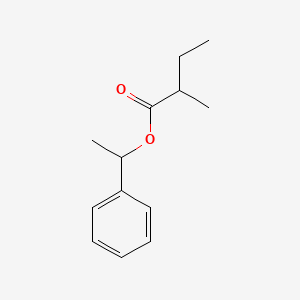
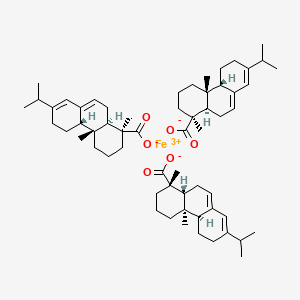
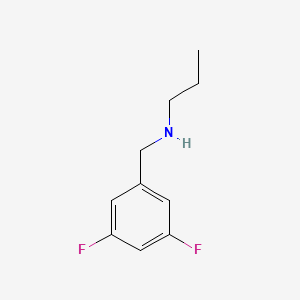
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)



